(E)-1-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine
Overview
Description
(E)-1-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound characterized by its unique structure, which includes a furan ring, a methoxy group, a nitro group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, starting with the preparation of the furan ring and the triazole ring separately. The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The triazole ring is often prepared via a cycloaddition reaction involving azides and alkynes.
Once the individual rings are prepared, they are coupled together through a series of reactions, including nitration to introduce the nitro group and methoxylation to add the methoxy group. The final step involves the formation of the methanimine linkage, which can be achieved through a condensation reaction between an aldehyde and an amine under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The methoxy group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the methoxy group could yield a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as antimicrobial or anticancer agents.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-1-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and triazole rings could facilitate binding to specific sites, while the nitro and methoxy groups could influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Knoevenagel Condensation Products: Compounds synthesized through the Knoevenagel reaction, often used in organic synthesis.
Uniqueness
(E)-1-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties
Properties
IUPAC Name |
(E)-1-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]-N-(1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c1-22-10-2-4-12(13(6-10)19(20)21)14-5-3-11(23-14)7-17-18-8-15-16-9-18/h2-9H,1H3/b17-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBSRVKRRLHFFB-REZTVBANSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C=NN3C=NN=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)/C=N/N3C=NN=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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